5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a chloro group, a naphthothiazole moiety, and a carboxamide group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets due to their broad-spectrum biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include this compound, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Given the diverse biological activities of thiazole derivatives, it is likely that this compound influences cell function in various ways . It may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the chloro group and the naphthothiazole moiety. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur and a base.
Chlorination: The chloro group is introduced through electrophilic aromatic substitution reactions, often using reagents like chlorine gas or N-chlorosuccinimide.
Naphthothiazole Formation: The naphthothiazole moiety is typically formed through cyclization reactions involving naphthalene derivatives and thiazole precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as sulfoxides or sulfones.
Reduction Products: Reduced forms of the compound, such as thiophene derivatives with fewer double bonds.
Substitution Products: Derivatives with different substituents on the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being explored for its potential use in medical applications, such as the treatment of infections and cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with similar biological activities.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents.
Naphthothiazole Derivatives: Compounds with naphthothiazole moieties used in drug development.
Uniqueness: 5-Chloro-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-11-6-5-9-3-1-2-4-10(9)14(11)22-16/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKJTPMILUSGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.